molecular formula C17H16BrN5OS B12034590 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 624724-83-0

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034590
CAS No.: 624724-83-0
M. Wt: 418.3 g/mol
InChI Key: BBXUTNYMIQVWES-YBFXNURJSA-N
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Description

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a bromobenzylidene group, and an ethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-ethoxyphenyl isothiocyanate to form the final triazole compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve yield and purity while reducing production time and costs. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, benzyl derivatives, and various substituted triazole compounds. These products can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and bromobenzylidene group play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, bromobenzylidene group, and ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

624724-83-0

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

4-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16BrN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+

InChI Key

BBXUTNYMIQVWES-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3Br

Origin of Product

United States

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